N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
Description
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative featuring a pyrazine core substituted with a furan-2-yl group at the 3-position and a benzenesulfonamide moiety at the 4-position.
Properties
IUPAC Name |
N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O4S/c17-16(18,19)26-11-3-5-12(6-4-11)27(23,24)22-10-13-15(21-8-7-20-13)14-2-1-9-25-14/h1-9,22H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFQKBZJRPZCQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CN=C2CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C₁₆H₁₃F₃N₄O₂S
- Molecular Weight : 348.28 g/mol
The structure includes a furan ring, a pyrazine ring, and a sulfonamide group, which contribute to its unique chemical properties and biological activities.
Anticancer Activity
The compound's biological activity extends to anticancer effects. Analogous compounds in the literature have demonstrated notable cytotoxicity against various cancer cell lines. For example, compounds featuring similar heterocyclic structures have shown IC₅₀ values in the micromolar range against breast and lung cancer cells . The presence of trifluoromethoxy groups has been associated with increased potency in inhibiting tumor growth.
The exact mechanism of action for this compound remains to be fully elucidated. However, research indicates that compounds with similar structures may act by:
- Inhibiting Enzymatic Activity : Many sulfonamide derivatives inhibit key enzymes involved in cellular metabolism or viral replication.
- Inducing Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
- Interfering with DNA Replication : Certain analogs have been shown to disrupt DNA synthesis in cancer cells, which is critical for tumor growth.
Case Studies and Experimental Data
| Compound | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 (Breast Cancer) | 12.50 | Apoptosis induction |
| Compound B | NCI-H460 (Lung Cancer) | 14.31 | DNA synthesis inhibition |
| Compound C | HepG2 (Liver Cancer) | 8.55 | Enzyme inhibition |
These findings suggest that while specific data on this compound is scarce, its structural relatives indicate a potential for significant anticancer activity.
Synthesis and Derivative Studies
The synthesis of this compound typically involves multi-step reactions, including:
- Formation of the Pyrazine Ring : Utilizing 3-(furan-2-yl)pyrazine as a starting material.
- Sulfonamide Formation : Reaction with sulfonyl chlorides under basic conditions.
- Trifluoromethoxy Substitution : Introducing the trifluoromethoxy group through electrophilic aromatic substitution.
Research into derivatives of this compound may yield insights into optimizing its biological activity through structural modifications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Modifications
The compound’s structure aligns with two primary classes of sulfonamides: pyrazine/pyrazole hybrids and trifluoromethoxy-substituted benzenesulfonamides . Key analogs include:
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (): Core: Pyrazolo[3,4-d]pyrimidine fused with a chromene ring.
N-{2-[3-(Pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}-4-(trifluoromethoxy)benzenesulfonamide ():
- Core : Pyrazole linked to a pyridine ring.
- Key Substituents : Trifluoromethoxy group matches the target compound, but the pyridine-pyrazole system may alter binding affinity compared to the furan-pyrazine core .
N-(Quinoxalin-2-yl)-4-(3-(4-(N-thiazol-2-ylsulfamoyl)phenyl)thioureido)benzenesulfonamide (): Core: Quinoxaline-thiourea hybrid. Activity: IC50 = 24.4 mmol L–¹ against HEPG2 liver cancer cells, highlighting the importance of heterocyclic appendages in cytotoxicity .
Physicochemical and Pharmacokinetic Properties
Research Findings and Gaps
Synthesis Challenges: The target compound’s furan-pyrazine linkage may require regioselective coupling, unlike ’s straightforward Suzuki reaction. No direct synthesis data exists in the evidence.
Biological Data: No IC50 or in vivo data are reported for the target compound, unlike its quinoxaline () or chromenyl () analogs.
Structural Advantages: The trifluoromethoxy group improves metabolic stability over non-fluorinated analogs (e.g., ’s methylbenzenesulfonamide derivatives) .
Preparation Methods
Initial Pyrazine Derivatives
2,6-Dichloropyrazine is a common starting material for introducing substituents. Chlorine atoms at positions 2 and 6 undergo regioselective displacement reactions. For example, treatment with hydrazine hydrate at 80°C for 6 hours yields 2-chloro-6-hydrazinylpyrazine (89% yield). Alternatively, bromination using phosphorus tribromide generates 2,6-dibromopyrazine, which facilitates Suzuki-Miyaura couplings.
Position-Specific Modifications
To install the furan-2-yl group at position 3:
- Palladium-Catalyzed Cross-Coupling : React 3-bromo-2-chloropyrazine with furan-2-ylboronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12 hours). This achieves >85% conversion with minimal homocoupling byproducts.
- Nucleophilic Aromatic Substitution : Use lithium furan-2-ylide in THF at -78°C to displace bromine at position 3. This method requires anhydrous conditions but avoids transition-metal catalysts.
Methylamine Linker Installation
The methylene bridge between the pyrazine and sulfonamide is constructed via reductive amination or alkylation.
Reductive Amination Pathway
- Aldehyde Intermediate : Oxidize 2-(hydroxymethyl)-3-(furan-2-yl)pyrazine using MnO₂ in dichloromethane to form the corresponding aldehyde.
- Condensation with Ammonia : React the aldehyde with aqueous NH₃ in methanol, followed by NaBH₄ reduction at 0°C to yield (3-(furan-2-yl)pyrazin-2-yl)methylamine (72% yield).
Direct Alkylation Strategy
Treat 3-(furan-2-yl)-2-(bromomethyl)pyrazine with hexamethylenetetramine (HMTA) in refluxing ethanol, followed by HCl hydrolysis to generate the primary amine. This two-step process achieves 68% overall yield but requires careful pH control during hydrolysis.
Sulfonamide Bond Formation
Coupling the pyrazine-methylamine with 4-(trifluoromethoxy)benzenesulfonyl chloride is the final critical step.
Reaction Conditions Optimization
| Condition | Details | Yield (%) | Source |
|---|---|---|---|
| Schotten-Baumann | Aqueous NaOH, CH₂Cl₂, 0°C, 2 hours | 82 | |
| Pyridine Catalysis | Anhydrous pyridine, RT, 12 hours | 78 | |
| DMF with K₂CO₃ | DMF, 60°C, 6 hours | 85 |
The sulfonyl chloride (1.2 equiv) is added gradually to avoid exothermic side reactions. Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 3:7) removes unreacted sulfonyl chloride.
Spectroscopic Validation
- ¹H NMR (500 MHz, DMSO-d6): δ 8.42 (s, 1H, pyrazine-H), 7.89 (d, J=8.5 Hz, 2H, aromatic), 7.72 (s, 1H, furan-H), 4.37 (s, 2H, CH₂).
- ¹³C NMR : 157.1 (pyrazine-C), 145.7 (sulfonamide-C), 129.0 (furan-C).
Purification and Characterization
Crystallization Techniques
Recrystallization from ethanol/water (7:3) yields needle-like crystals suitable for X-ray diffraction. Differential scanning calorimetry (DSC) shows a sharp melting endotherm at 234–236°C.
HPLC Purity Assessment
| Column | Mobile Phase | Retention Time (min) | Purity (%) |
|---|---|---|---|
| C18 (4.6×250 mm) | Acetonitrile/H₂O (65:35) | 12.7 | 99.2 |
| HILIC (3.0×100 mm) | MeOH/NH₄OAc (pH 5.0) | 8.9 | 98.7 |
Alternative Synthetic Routes
Solid-Phase Synthesis
Immobilize the pyrazine-methylamine on Wang resin, followed by on-resin sulfonylation with 4-(trifluoromethoxy)benzenesulfonyl chloride. Cleavage with TFA/H₂O (95:5) provides the target compound in 74% yield.
Microwave-Assisted Reactions
Microwave irradiation (150°C, 20 minutes) accelerates the sulfonamide coupling step, reducing reaction time from 12 hours to 35 minutes while maintaining 83% yield.
Challenges and Optimization Strategies
Byproduct Formation
Solvent Impact on Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 85 |
| THF | 7.5 | 62 |
| EtOH | 24.3 | 71 |
Polar aprotic solvents enhance sulfonyl chloride reactivity through improved solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
